molecular formula C13H17N3O2 B13865387 3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline

3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline

Cat. No.: B13865387
M. Wt: 247.29 g/mol
InChI Key: DGEAROJZLXWASI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline is an organic compound with the molecular formula C13H17N3O2 It is characterized by the presence of a dimethoxyaniline moiety linked to a methylimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline typically involves the reaction of 3,4-dimethoxyaniline with 1-methylimidazole in the presence of a suitable catalyst. One common method is the acid-catalyzed methylation of imidazole by methanol, followed by the reaction with 3,4-dimethoxyaniline . Another approach involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline is unique due to the combination of the dimethoxyaniline and methylimidazole groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research and industrial contexts.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C13H17N3O2/c1-16-7-6-14-13(16)9-15-10-4-5-11(17-2)12(8-10)18-3/h4-8,15H,9H2,1-3H3

InChI Key

DGEAROJZLXWASI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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